5-(3,4-Dimethoxyphenyl)hydantoin
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Overview
Description
5-(3,4-Dimethoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their significant biological activities, including anticonvulsant, antibacterial, and anti-inflammatory properties . The presence of the 3,4-dimethoxyphenyl group enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K₂CO₃). The yields of the synthesized compounds are generally in the range of 70-74% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. continuous flow synthesis techniques have been explored for similar compounds, which could be adapted for large-scale production . These methods involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazolidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its anticonvulsant and anti-inflammatory effects.
Industry: Potential use in the development of UV-filters and other photoprotective agents.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)imidazolidine-2,4-dione involves its interaction with various molecular targets. It has been shown to bind to voltage-gated sodium channels, which play a crucial role in its anticonvulsant activity . Additionally, its antibacterial properties are attributed to its ability to inhibit bacterial protein synthesis .
Comparison with Similar Compounds
Similar Compounds
5-(4-Ethylphenyl)imidazolidine-2,4-dione: Known for its antinociceptive effects.
5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione: Exhibits similar pharmacological properties.
5-Benzylideneimidazolidine-2,4-dione: Used as a UV-filter.
Uniqueness
5-(3,4-Dimethoxyphenyl)imidazolidine-2,4-dione stands out due to its dual pharmacological activities, including both anticonvulsant and antibacterial properties. Its unique structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
74038-69-0 |
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Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-16-7-4-3-6(5-8(7)17-2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15) |
InChI Key |
DAQRVONEYVCTSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)OC |
Origin of Product |
United States |
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